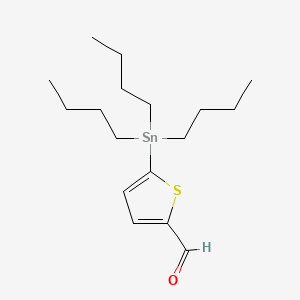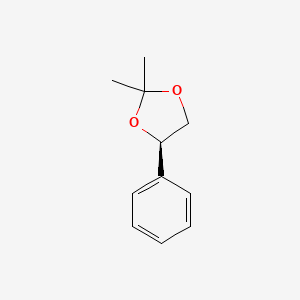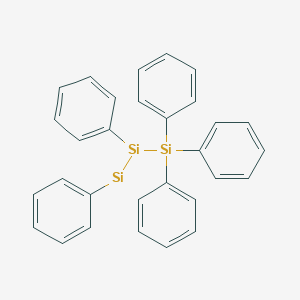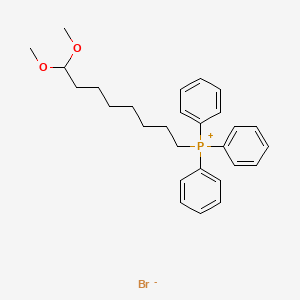
2,3,4,5,6-Pentafluorophenol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenol;propanoic acid is a compound that combines the properties of both pentafluorophenol and propanoic acid. Pentafluorophenol is a highly fluorinated phenol, known for its strong acidity and reactivity, while propanoic acid is a simple carboxylic acid with antimicrobial properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenol typically involves the reaction of pentafluorobenzene with a basic oxidizing agent such as sodium peroxide. The reaction can be represented as follows:
C6F5Cl+NaOH+H2O2→C6F5OH+NaCl+H2O
For the preparation of propanoic acid, it is commonly produced by the hydrolysis of propionitrile or by the oxidation of propionaldehyde. Industrially, propanoic acid is often synthesized through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Industrial Production Methods
In industrial settings, the production of 2,3,4,5,6-Pentafluorophenol involves large-scale reactions using pentafluorobenzene and sodium peroxide under controlled conditions to ensure high yield and purity. Propanoic acid is produced on an industrial scale through the hydrocarboxylation of ethylene, which involves the reaction of ethylene with carbon monoxide and water in the presence of a nickel catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it readily undergoes nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Esterification: It reacts with carboxylic acids to form esters, which are useful in peptide synthesis.
Propanoic acid primarily undergoes:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form carbon dioxide and water.
Reduction: Can be reduced to form propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Esterification: Typically involves the use of sulfuric acid as a catalyst.
Major Products
From 2,3,4,5,6-Pentafluorophenol: Major products include pentafluorophenyl esters and quinones.
From Propanoic Acid: Major products include propyl esters and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluorophenol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of active esters for peptide coupling and in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable esters.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluorophenol involves its strong acidity and ability to form stable esters. It acts as an electrophile in nucleophilic aromatic substitution reactions, facilitating the formation of various derivatives. Propanoic acid exerts its effects through its carboxyl group, participating in esterification and oxidation-reduction reactions. The molecular targets include enzymes and proteins that interact with its reactive groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenol (C6F5OH): Similar in structure but lacks the propanoic acid component.
Propanoic Acid (C3H6O2): Similar in structure but lacks the pentafluorophenol component.
Pentafluorobenzenethiol (C6F5SH): Similar in structure but contains a thiol group instead of a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentafluorophenol;propanoic acid is unique due to the combination of the highly reactive pentafluorophenol and the versatile propanoic acid. This combination imparts unique chemical properties, making it valuable in various applications that require both strong acidity and reactivity.
Eigenschaften
CAS-Nummer |
143824-83-3 |
|---|---|
Molekularformel |
C9H7F5O3 |
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluorophenol;propanoic acid |
InChI |
InChI=1S/C6HF5O.C3H6O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-3(4)5/h12H;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
XROVDVSAYVXFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)





![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)




![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

